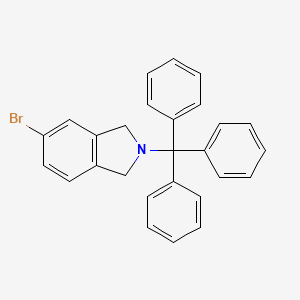

5-Bromo-2-trityl-isoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-trityl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrN/c28-26-17-16-21-19-29(20-22(21)18-26)27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGQGCINRLVFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Bromo 2 Trityl Isoindoline

Retrosynthetic Analysis of the 5-Bromo-2-trityl-isoindoline Scaffold

A retrosynthetic analysis of this compound suggests two primary disconnection pathways, as illustrated below. These pathways guide the design of viable forward synthetic routes.

Scheme 1: Retrosynthetic Disconnections of this compound

Pathway A: Disconnection of the N-Trityl Bond

The first logical disconnection involves the removal of the N-trityl protecting group, leading to the intermediate 5-bromo-isoindoline . This intermediate is a key building block that can be synthesized from commercially available starting materials. This pathway prioritizes the early introduction of the bromine atom.

Pathway B: Disconnection of the C-Br Bond

Alternatively, the carbon-bromine bond can be disconnected first, leading to 2-trityl-isoindoline . This approach focuses on constructing the protected isoindoline (B1297411) scaffold initially, followed by a regioselective bromination step. The success of this pathway hinges on the ability to control the position of bromination on the aromatic ring.

Both pathways offer feasible routes to the target molecule, with the choice of strategy often depending on the availability of starting materials and the desired control over regioselectivity.

Construction of the Isoindoline Ring System

The formation of the isoindoline ring is a critical step in the synthesis. Various methods have been developed for the construction of this heterocyclic core, including cyclization reactions and novel annulation strategies.

A common and effective method for synthesizing the isoindoline ring is through the reductive amination of o-phthalaldehyde (B127526) or its derivatives. This approach involves the condensation of the dialdehyde (B1249045) with a primary amine, followed by in situ reduction of the resulting di-imine intermediate.

Another widely used method is the cyclization of 1,2-bis(halomethyl)benzenes with a primary amine. This reaction proceeds via a double nucleophilic substitution to form the heterocyclic ring.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| o-Phthalaldehyde | Ammonia | Isoindoline | H₂, Pd/C, Ethanol | General Method |

| 1,2-Bis(bromomethyl)benzene | Ammonia | Isoindoline | Base, Solvent (e.g., CH₃CN) | General Method |

This table presents generalized conditions for the synthesis of the parent isoindoline. Specific conditions may vary for substituted derivatives.

Recent advances in organic synthesis have led to the development of novel annulation strategies for the construction of the isoindoline framework. These methods often involve transition metal-catalyzed reactions that allow for the rapid assembly of the bicyclic system from simpler precursors. For instance, palladium-catalyzed intramolecular C-H amination of 2-ethylbenzylamines has been reported as a route to isoindoline derivatives.

Regioselective Bromination Approaches

The introduction of a bromine atom at the 5-position of the isoindoline ring requires careful consideration of the directing effects of the substituents and the choice of brominating agent.

The direct bromination of an N-protected isoindoline, such as 2-trityl-isoindoline, is a potential route to the target molecule. The amino group of the isoindoline is an ortho-, para-director. Therefore, direct bromination is expected to yield a mixture of products, with substitution occurring at the 4- and 6-positions. However, the bulky trityl group may influence the regioselectivity.

A more controlled approach involves the bromination of N-acetylindoline, which has been shown to selectively occur at the 5-position. A similar strategy could potentially be applied to an N-acylated isoindoline, followed by deprotection and subsequent N-tritylation.

| Substrate | Brominating Agent | Solvent | Product | Key Feature | Reference |

| N-Acetylindoline | Bromine | Acetic Acid | N-Acetyl-5-bromoindoline | High regioselectivity for the 5-position | wipo.int |

| Isoquinoline | N-Bromosuccinimide | Sulfuric Acid | 5-Bromoisoquinoline | Good regioselectivity under acidic conditions | orgsyn.orggoogle.com |

This table provides examples of regioselective bromination on related heterocyclic systems, suggesting potential strategies for isoindoline bromination.

To circumvent potential issues with regioselectivity in direct bromination, a more robust strategy involves the use of a starting material that already contains the bromine atom at the desired position. This approach ensures unambiguous placement of the halogen.

A viable precursor for this strategy is 4-bromophthalic anhydride . This commercially available compound can be converted to 5-bromo-isoindoline through a two-step process involving the formation of 4-bromophthalimide, followed by its reduction.

Scheme 2: Synthesis of 5-Bromo-isoindoline from a Bromo-Substituted Precursor

The reduction of the phthalimide (B116566) can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Once 5-bromo-isoindoline is obtained, the final step is the introduction of the trityl protecting group. This is typically achieved by reacting the secondary amine with trityl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

Trityl Protecting Group Chemistry at the Isoindoline Nitrogen (N-2)

The introduction and removal of the trityl (triphenylmethyl) group at the nitrogen atom of the isoindoline ring is a key aspect of the synthetic strategy for this compound and its derivatives. The bulky nature of the trityl group can influence the stereochemical outcome of reactions at adjacent positions and its lability under acidic conditions allows for its selective removal.

The N-tritylation of 5-bromoisoindoline (B105162) is typically achieved by reacting it with a tritylating agent in the presence of a base. The most common tritylating agent is trityl chloride (TrCl). The reaction proceeds via a nucleophilic substitution, where the secondary amine of the isoindoline attacks the electrophilic carbon of the trityl chloride.

The choice of base and solvent is critical for the efficiency of the reaction. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to scavenge the hydrochloric acid generated during the reaction. Solvents like dichloromethane (B109758) (DCM), chloroform, or pyridine (B92270) are commonly used. The use of pyridine as a solvent can also serve as the base. total-synthesis.com In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. total-synthesis.com

The general reaction is as follows: 5-Bromoisoindoline + Trityl Chloride --(Base)--> this compound + Base·HCl

Table 1: Typical Reagents and Conditions for N-Tritylation

| Tritylating Agent | Base | Solvent | Temperature |

| Trityl chloride | Triethylamine | Dichloromethane | Room Temperature |

| Trityl chloride | Pyridine | Pyridine | Room Temperature |

| Trityl chloride | DIPEA, DMAP (cat.) | Dichloromethane | 0 °C to Room Temperature |

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated by aqueous work-up to remove the base hydrochloride salt and excess reagents, followed by purification using column chromatography on silica (B1680970) gel.

The trityl group is known for its sensitivity to acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid. total-synthesis.com The deprotection mechanism involves the protonation of the nitrogen or an adjacent atom, followed by the departure of the stable triphenylmethyl cation.

Common reagents for trityl deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane. commonorganicchemistry.com The concentration of the acid and the reaction time can be tuned to achieve selective deprotection. For instance, very mild acidic conditions, such as 1% TFA in DCM, can be sufficient for the removal of the trityl group. rsc.org Other acidic reagents that can be employed include formic acid and zinc bromide. total-synthesis.comnih.gov

In some instances, phase-transfer catalysis can be used to deliver an acid, such as HCl, into a nonpolar organic phase to facilitate the cleavage of a trityl ether at ambient temperature. phasetransfercatalysis.com This method could potentially be adapted for the deprotection of N-trityl compounds. A reagent system consisting of a Lewis acid (e.g., BF₃·Et₂O), a mild protic acid, and a reducing quenching agent has also been reported for the rapid and mild removal of O-, N-, and S-trityl groups. rsc.org

Table 2: Reagents for Selective Trityl Deprotection

| Reagent | Solvent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane | 0 °C to Room Temperature | Concentration can be varied for selectivity |

| Formic acid | - | Room Temperature | Often used for acid-labile substrates |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temperature | A Lewis acid approach |

| Hydrochloric acid (HCl) | Toluene/Water | Room Temperature | With a phase-transfer catalyst |

Optimization of Synthetic Pathways and Process Intensification

The optimization of the synthetic pathway to this compound focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can involve screening different bases, solvents, and reaction temperatures for both the N-tritylation and deprotection steps. For instance, in the synthesis of related isoindoline structures, optimization of ligand and solvent has been shown to be crucial for maximizing the yield of the desired product. researchgate.net

Process intensification is a strategy to develop more efficient and sustainable chemical processes. mdpi.com For the synthesis of this compound, this could involve the use of continuous flow reactors. frontiersin.org Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the potential for safer operation, especially when dealing with highly reactive intermediates. unito.it The N-tritylation step, for example, could be performed in a packed-bed reactor containing a solid-supported base, which would simplify the work-up and purification process. Similarly, a flow setup could be designed for the deprotection step, allowing for precise control of the residence time in the acidic medium to enhance selectivity.

Stereochemical Control in this compound Synthesis and Derivatives

While this compound itself is achiral, the introduction of substituents at the C1 or C3 positions of the isoindoline ring can create stereocenters. The stereochemical outcome of such reactions can be influenced by the bulky trityl group on the nitrogen. The steric hindrance imposed by the trityl group can direct incoming reagents to the opposite face of the isoindoline ring, leading to a high degree of diastereoselectivity.

For the synthesis of chiral isoindoline derivatives, several asymmetric methods have been developed. These include palladium-catalyzed asymmetric allylic C–H amination to produce enantioenriched isoindolines. chinesechemsoc.org Another approach involves the use of chiral auxiliaries or chiral catalysts in the cyclization step to form the isoindoline ring. For instance, a palladium/Brønsted acid-catalyzed diastereoselective intramolecular allylic amination has been used to synthesize chiral isoindoline-1-carboxylic acid esters. acs.org Furthermore, chiral phosphoric acid-catalyzed atroposelective annulation has been employed to create isoindolinones with both central and axial chirality. nih.gov

These stereoselective strategies could potentially be applied to the synthesis of chiral derivatives of this compound, where the bromo-substituent can serve as a handle for further functionalization, for example, through cross-coupling reactions. The trityl group would play a critical role in these synthetic routes, not only as a protecting group but also as a stereodirecting element.

Reactivity and Derivatization Studies of 5 Bromo 2 Trityl Isoindoline

Functionalization of the Brominated Aromatic Ring

The presence of a bromine atom on the aromatic ring of the isoindoline (B1297411) core provides a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of C-C bonds. For a substrate like 5-Bromo-2-trityl-isoindoline, several named reactions would be of high utility.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the isoindoline.

Heck Reaction: The Heck reaction would enable the arylation of alkenes, forming a new carbon-carbon bond between the 5-position of the isoindoline and a vinyl partner. This reaction is typically catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling would be employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. This would allow for the synthesis of 5-amino-isoindoline derivatives.

A hypothetical data table for Suzuki-Miyaura coupling reactions based on general knowledge is presented below.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Expected high |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Expected high |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Expected good |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | Expected good |

Note: This table is illustrative and not based on published experimental data for this compound.

Beyond palladium, other transition metals could be utilized to functionalize the C-Br bond.

Cyanation: The introduction of a nitrile group could be achieved through a palladium- or nickel-catalyzed cyanation reaction, using a cyanide source such as zinc cyanide or potassium cyanide.

Stille Coupling: This reaction would involve the coupling of the aryl bromide with an organotin reagent, catalyzed by palladium.

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution than their nitro-activated counterparts, under specific conditions with strong nucleophiles and/or the use of catalysts, SNAr reactions could potentially occur. However, this is generally a less favorable pathway for simple aryl bromides compared to cross-coupling reactions.

Transformations at the Trityl-Protected Nitrogen (N-2)

The trityl (triphenylmethyl) group is a bulky protecting group for the nitrogen atom of the isoindoline. Its lability under acidic conditions allows for deprotection and subsequent functionalization of the nitrogen.

The trityl group can be readily cleaved using mild acidic conditions, such as trifluoroacetic acid in dichloromethane (B109758), or by catalytic hydrogenation. Once the nitrogen is deprotected, it becomes a nucleophilic secondary amine, opening up a plethora of possibilities for N-functionalization.

N-Alkylation: The deprotected 5-bromo-isoindoline can be alkylated using various alkyl halides in the presence of a base.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions could be employed to introduce aryl or heteroaryl substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to introduce a variety of substituted alkyl groups.

A hypothetical reaction scheme for de-tritylation and subsequent N-alkylation is shown below.

Note: This scheme is illustrative and not based on published experimental data.

While the primary role of the trityl group is protection, its bulky nature can influence the stereochemical outcome of reactions at other positions of the isoindoline ring. There are no common reactions where the trityl group itself participates directly in a transformation without being removed. Its significant steric hindrance is its most notable chemical characteristic in this context.

Reactivity of the Isoindoline Framework

The reactivity of the this compound framework is characterized by the interplay of the electron-withdrawing effect of the bromine atom, the steric and electronic influence of the N-trityl group, and the inherent reactivity of the isoindoline nucleus. The trityl group, being exceptionally bulky, can sterically hinder certain positions, thereby directing reactions to more accessible sites.

C-H Functionalization Strategies on the Isoindoline Nucleus

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds. For this compound, the primary sites for C-H functionalization on the aromatic ring are the C4, C6, and C7 positions. The regioselectivity of these reactions is governed by a combination of electronic effects from the bromine substituent and the directing capabilities of the isoindoline nitrogen and its bulky trityl group.

Transition-metal catalysis, particularly with rhodium and palladium, has been widely employed for the C-H functionalization of N-heterocycles. While specific studies on this compound are not extensively documented, analogies can be drawn from related N-substituted and bromo-substituted heterocyclic systems. For instance, rhodium-catalyzed C-H activation often proceeds via coordination to the heteroatom, which would favor functionalization at the C7 position of the isoindoline ring. The bulky trityl group might, however, disfavor this coordination or direct the catalyst to the less hindered C4 position.

Palladium-catalyzed C-H functionalization, on the other hand, can be directed by various functional groups. In the absence of a strong directing group within the substrate, the inherent electronic biases of the aromatic ring would play a more significant role. The bromine atom at C5 would deactivate the ring towards electrophilic aromatic substitution-type C-H functionalization, with the C4 and C6 positions being the most affected.

Below is a table summarizing potential C-H functionalization reactions on the isoindoline nucleus based on general reactivity principles of related compounds.

| Reaction Type | Catalyst/Reagent | Potential Position(s) of Functionalization | Expected Product |

| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-X | C4, C7 | 4/7-Aryl-5-bromo-2-trityl-isoindoline |

| Olefination | [RhCp*Cl₂]₂, AgSbF₆, Olefin | C7 | 7-Alkenyl-5-bromo-2-trityl-isoindoline |

| Silylation | Ru₃(CO)₁₂, HSiR₃ | C4, C7 | 4/7-Silyl-5-bromo-2-trityl-isoindoline |

Modifications of the Alkyl Bridge

The alkyl bridge of the isoindoline framework, specifically the benzylic C1 and C3 positions, represents another site for functionalization. The reactivity of these positions is akin to that of benzylic C-H bonds, which can be activated under various conditions.

Oxidative functionalization can introduce carbonyl groups or hydroxyl groups at these positions. For instance, treatment with oxidizing agents could potentially lead to the formation of isoindolinone derivatives. However, the stability of the N-trityl group under strongly oxidizing conditions would need to be considered.

Radical-mediated reactions offer a milder approach to functionalize the C1 and C3 positions. The use of radical initiators in the presence of suitable trapping agents could allow for the introduction of a variety of substituents. The benzylic nature of these protons makes them susceptible to hydrogen atom abstraction.

The following table outlines potential modifications of the alkyl bridge.

| Reaction Type | Reagent | Potential Product |

| Oxidation | KMnO₄ or CrO₃ | 5-Bromo-2-trityl-isoindolin-1-one |

| Radical Bromination | NBS, AIBN | 1-Bromo-5-bromo-2-trityl-isoindoline |

| Deprotonation/Alkylation | n-BuLi, then R-X | 1-Alkyl-5-bromo-2-trityl-isoindoline |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. While specific cascade or multicomponent reactions starting from this compound are not well-documented, its structural features suggest its potential as a building block in such transformations.

The isoindoline nitrogen, after potential de-tritylation, could act as a nucleophile in cascade sequences. For example, a reaction cascade could be initiated by a cross-coupling reaction at the C5-bromo position, followed by an intramolecular cyclization involving the isoindoline nitrogen.

In the context of MCRs, isoindoline derivatives can be synthesized through multicomponent strategies. For instance, the reaction of an ortho-dihalomethylarene, a primary amine, and a dienophile can lead to the formation of functionalized isoindolines. By analogy, a suitably substituted precursor could potentially be employed in an MCR to generate a this compound derivative in a convergent manner.

The Ugi reaction, a well-known MCR, is often used for the synthesis of complex scaffolds, including isoindolinones. While not directly applicable to the synthesis of the isoindoline itself, variations of this reaction could potentially be adapted to incorporate the 5-bromo-isoindoline skeleton.

The table below presents hypothetical cascade and multicomponent reactions involving the 5-bromo-isoindoline core.

| Reaction Type | Reactants | Potential Product |

| Cascade Heck-amination | This compound, Allylamine, Pd-catalyst | Fused tetracyclic isoindoline derivative |

| Multicomponent Synthesis | 1,2-Bis(bromomethyl)-4-bromobenzene, Tritylamine, Dienophile | Functionalized this compound |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis of Proton Environments and Coupling

A detailed analysis of the proton environments and their coupling patterns for 5-Bromo-2-trityl-isoindoline, which would involve the assignment of chemical shifts and coupling constants for the aromatic and aliphatic protons of the isoindoline (B1297411) core and the trityl group, could not be performed due to a lack of available experimental ¹H NMR spectra.

¹³C NMR for Carbon Skeleton Elucidation

Elucidation of the carbon skeleton of this compound through ¹³C NMR spectroscopy, including the chemical shifts of all unique carbon atoms, could not be conducted as no experimental ¹³C NMR data has been published.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignments

A comprehensive structural assignment using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon connectivities within this compound is not possible without the relevant experimental data.

Stereochemical Elucidation via NMR Anisotropy Effects

While the bulky trityl group is known to induce specific anisotropic effects in NMR spectroscopy that can be useful for stereochemical analysis, a specific study on these effects in this compound has not been found.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The characteristic vibrational modes of the functional groups present in this compound, which would be identifiable through IR and Raman spectroscopy, have not been reported.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Information regarding the electronic transitions, including absorption and emission maxima, for this compound from UV-Vis spectroscopy is not available in the reviewed literature.

A table of compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed in detail due to the lack of available data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Information regarding the use of High-Resolution Mass Spectrometry to confirm the molecular formula of this compound is not available in the public domain. This technique is crucial for providing a highly accurate mass measurement, which serves to either confirm the expected elemental composition of a synthesized compound or to help elucidate the structure of an unknown substance. Typically, this would involve comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, with a very low margin of error, to definitively establish the molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture

No published X-ray crystallographic data for this compound could be found. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into the molecule's structure. Had the data been available, the analysis would have included the following aspects.

Without a crystal structure, the specific bond lengths, bond angles, and torsion angles for this compound cannot be reported. This data is fundamental to describing the precise geometry of the molecule in the solid state.

The analysis of conformational preferences and the identification of potential stereoisomeric forms are dependent on crystallographic data. The trityl group, in particular, can adopt various conformations relative to the isoindoline ring system, and X-ray crystallography would reveal the preferred arrangement in the solid state. Information on the existence of different stereoisomers for this compound is not available.

Details on the intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, and the resulting crystal packing motifs for this compound remain unknown. This information is derived from the analysis of the crystal lattice and describes how individual molecules are arranged in relation to one another within the solid.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

While no specific DFT studies on 5-Bromo-2-trityl-isoindoline have been published, this method would theoretically be used to determine its most stable three-dimensional structure. The process involves optimizing the molecular geometry to find the lowest energy conformation. Such calculations would provide insights into bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations could forecast its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted values are invaluable for interpreting experimental data. Without dedicated studies, however, a data table of these predicted parameters cannot be compiled.

Conformational Analysis and Potential Energy Surface Studies

The trityl group, being large and sterically demanding, would significantly influence the conformational landscape of this compound. A conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This type of study is crucial for understanding the molecule's flexibility and preferred shapes, yet no such analysis has been reported.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics simulations could provide a view of the dynamic behavior of this compound over time, revealing how the molecule moves and interacts with its environment, such as a solvent. This information is particularly useful for understanding its behavior in solution. However, no molecular dynamics simulation studies specific to this compound have been published.

Strategic Applications of 5 Bromo 2 Trityl Isoindoline As a Chemical Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The 5-bromo-isoindoline moiety serves as a versatile platform for the construction of intricate heterocyclic systems. The bromine atom at the 5-position is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The trityl group, a bulky and acid-labile protecting group, plays a crucial role in these synthetic strategies by preventing unwanted side reactions at the nitrogen atom, thereby ensuring regioselectivity.

The utility of 5-Bromo-2-trityl-isoindoline as a precursor is exemplified by its potential use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the isoindoline (B1297411) core, leading to the synthesis of diverse and complex heterocyclic structures. For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group, which could then be further elaborated to construct fused ring systems.

Below is an illustrative table of potential cross-coupling reactions using a generic 5-bromo-N-protected isoindoline as a substrate, highlighting the versatility of the 5-bromo substituent.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Moiety at C-5 |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Amino |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl |

The subsequent removal of the trityl group under mild acidic conditions would then unveil the secondary amine, which can participate in further cyclization or derivatization reactions, thus expanding the accessible chemical space of complex heterocyclic systems.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery for the rapid generation of large libraries of related compounds. The isoindoline scaffold is well-suited for this purpose due to its rigid bicyclic structure, which provides a defined three-dimensional orientation for appended functional groups. This compound is an excellent starting point for the construction of such libraries.

The synthetic strategy would typically involve the parallel functionalization of the 5-bromo position with a diverse set of building blocks, as outlined in the previous section. Following this diversification step, the trityl group can be cleaved to expose the nitrogen atom, which can then be acylated, alkylated, or used in other reactions to introduce a second point of diversity. This two-dimensional diversification approach allows for the creation of a large and structurally diverse library of isoindoline derivatives from a single starting material.

An example of a combinatorial library synthesis workflow is presented below:

| Step | Reaction | Reagents | Outcome |

| 1 | Diversification at C-5 | Array of boronic acids (Suzuki) | Library of 5-aryl-2-trityl-isoindolines |

| 2 | Deprotection | Trifluoroacetic acid | Library of 5-aryl-isoindolines |

| 3 | Diversification at N-2 | Array of acyl chlorides | Library of 2-acyl-5-aryl-isoindolines |

This approach enables the systematic exploration of the structure-activity relationships (SAR) of isoindoline-based compounds, which is crucial for the identification of new therapeutic agents.

Enabling Agent for the Development of Novel Functional Molecules

The unique electronic and structural features of the isoindoline core make it an attractive component in the design of novel functional molecules, including fluorescent probes, organic light-emitting diode (OLED) materials, and molecular sensors. The strategic functionalization of this compound allows for the precise tuning of the photophysical and electronic properties of the resulting molecules.

For example, the introduction of electron-donating or electron-withdrawing groups at the 5-position via cross-coupling reactions can significantly alter the absorption and emission spectra of the isoindoline chromophore. The trityl group, while primarily a protecting group, can also influence the solid-state packing and morphology of thin films due to its bulk, which is a critical factor in the performance of organic electronic devices.

The following table illustrates how different substituents at the 5-position, introduced via reactions on the bromo-precursor, could potentially modulate the properties of the resulting functional molecule.

| Substituent at C-5 | Potential Application | Rationale |

| Diarylamine | OLEDs | Hole-transporting properties |

| Pyrene | Fluorescent Probes | Environment-sensitive fluorescence |

| Boronic ester | Molecular Sensors | Anion sensing capabilities |

The ability to systematically modify the isoindoline scaffold through the versatile chemistry of the 5-bromo position, facilitated by the protective nature of the trityl group, makes this compound a valuable enabling agent in the development of new functional materials.

Contribution to Methodological Advancements in Organic Synthesis

The use of synthons with well-defined reactivity and protecting group strategies is fundamental to the advancement of organic synthesis. This compound contributes to this advancement by providing a model system for the development and optimization of new synthetic methodologies.

The presence of the bulky trityl group can influence the stereochemical outcome of reactions at or near the isoindoline core, offering opportunities for the development of diastereoselective transformations. Furthermore, the distinct reactivity of the C-Br bond and the N-trityl group allows for the exploration of orthogonal synthetic strategies, where one part of the molecule can be modified without affecting the other.

Research focused on the reactivity of this compound could lead to the discovery of new catalysts or reaction conditions that are tolerant of the trityl group or that enable the selective activation of the C-Br bond in its presence. Such studies contribute to the broader toolkit of synthetic organic chemists, enabling the more efficient and selective synthesis of complex molecules.

Q & A

Q. What advanced purification techniques resolve structurally similar byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.